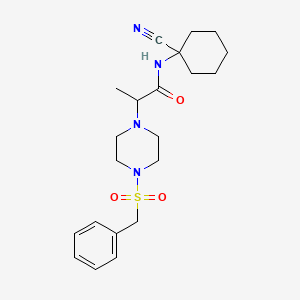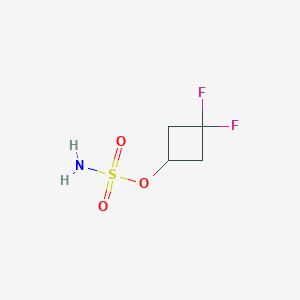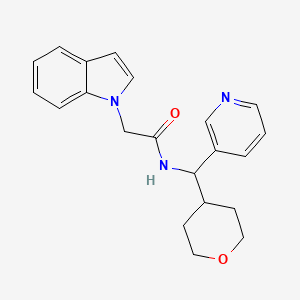
2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide, also known as BCTC, is a compound that has gained significant attention in the scientific community due to its potential applications in research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in the sensation of heat, pain, and inflammation.
Mechanism of Action
2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide acts as a competitive antagonist of TRPV1 channels by binding to the channel pore and preventing the influx of cations, such as calcium and sodium. This blockade of TRPV1 channels leads to the inhibition of pain sensation, inflammation, and other physiological processes that are mediated by TRPV1 channels.
Biochemical and Physiological Effects:
2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide inhibits the activation of TRPV1 channels by capsaicin, a natural ligand of TRPV1 channels. 2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide has also been shown to inhibit the activation of TRPV1 channels by other stimuli, such as heat and acid. In vivo studies have demonstrated that 2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide inhibits pain sensation and inflammation in animal models of various diseases, such as arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
The use of 2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide as a research tool has several advantages. 2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide is a potent and selective antagonist of TRPV1 channels, which allows for the specific inhibition of TRPV1-mediated processes. 2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide is also relatively stable and can be easily synthesized in the laboratory. However, the use of 2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide as a research tool also has limitations. 2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide has been shown to have off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results. Additionally, the use of 2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide in animal studies may not fully reflect the effects of TRPV1 inhibition in humans.
Future Directions
The use of 2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide as a research tool has opened up several avenues for future research. One potential direction is the investigation of the role of TRPV1 channels in various diseases, such as cancer and diabetes. Another potential direction is the development of more potent and selective TRPV1 antagonists that can be used in clinical settings. Additionally, the use of 2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide in combination with other drugs or therapies may provide a more comprehensive understanding of the role of TRPV1 channels in various physiological and pathological processes.
Synthesis Methods
2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide involves the reaction of 1-cyanocyclohexane with 4-benzylsulfonylpiperazine, followed by the reaction of the resulting intermediate with 3-chloropropionyl chloride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide has been extensively used as a research tool in the study of TRPV1 channels. TRPV1 channels are involved in various physiological and pathological processes, such as pain sensation, inflammation, and thermoregulation. The use of 2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide as a TRPV1 antagonist has allowed researchers to investigate the role of TRPV1 channels in these processes. 2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide has also been used to study the effects of TRPV1 channel activation on the cardiovascular system and the central nervous system.
properties
IUPAC Name |
2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-18(20(26)23-21(17-22)10-6-3-7-11-21)24-12-14-25(15-13-24)29(27,28)16-19-8-4-2-5-9-19/h2,4-5,8-9,18H,3,6-7,10-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTTZZBHYOUFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylsulfonylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2690026.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2690028.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2690029.png)




![Ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2690034.png)
![5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2690036.png)

![1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2690038.png)
![N1-(2-chlorobenzyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2690042.png)
